molecular formula C14H17NO2S2 B2689581 (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 1351664-45-3

(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B2689581
CAS No.: 1351664-45-3
M. Wt: 295.42
InChI Key: IPZSBBBCSRVTSX-OWOJBTEDSA-N
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Description

(2E)-1-{1-oxa-4-thia-8-azaspiro[45]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the thiophene and prop-2-en-1-one moieties. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. For example, the use of packed-bed reactors and response surface methodology can help in achieving high yields under optimal conditions .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with oxygen, sulfur, and nitrogen atoms, such as:

Uniqueness

The uniqueness of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-(thiophen-3-yl)prop-2-en-1-one lies in its specific spiro structure and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S2/c16-13(2-1-12-3-9-18-11-12)15-6-4-14(5-7-15)17-8-10-19-14/h1-3,9,11H,4-8,10H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZSBBBCSRVTSX-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCS2)C(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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